molecular formula C8H8N2O B6177809 4-[(3H-diazirin-3-yl)methyl]phenol CAS No. 2375339-59-4

4-[(3H-diazirin-3-yl)methyl]phenol

Cat. No.: B6177809
CAS No.: 2375339-59-4
M. Wt: 148.2
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Description

4-[(3H-Diazirin-3-yl)methyl]phenol (CAS: Not specified) is an aromatic diazirine derivative synthesized via a multi-step procedure starting from L-tyrosine. The synthesis involves Schlenk techniques under inert conditions, yielding the compound as a brown oil with a 77% yield and an Rf value of 0.4 (PE/EtOAc = 80/20) . Its structure features a phenol group attached to a diazirine ring via a methylene linker, making it a versatile precursor for further functionalization, such as esterification to form tert-butyl 2-(4-((3H-diazirin-3-yl)methyl)phenoxy)acetate (96% yield, yellow solid) .

Properties

CAS No.

2375339-59-4

Molecular Formula

C8H8N2O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(3H-diazirin-3-yl)methyl]phenol typically involves the reaction of a phenol derivative with a diazirine precursor under specific conditions. One common synthetic route includes the reaction of 4-hydroxybenzyl alcohol with a diazirine compound in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out at low temperatures to prevent decomposition of the diazirine ring.

Chemical Reactions Analysis

4-[(3H-diazirin-3-yl)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The diazirine ring can be reduced to form amines or other reduced products. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the diazirine ring can produce amines.

Scientific Research Applications

4-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(3H-diazirin-3-yl)methyl]phenol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can insert into C-H, N-H, and O-H bonds of nearby molecules . This reactivity allows the compound to form covalent bonds with target molecules, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Key Structural and Functional Variations

The following table highlights critical differences between 4-[(3H-diazirin-3-yl)methyl]phenol and analogous diazirine-containing compounds:

Compound Name Functional Group Key Substituents Synthesis Yield Physical State Applications References
This compound Phenol None 77% Brown oil Precursor for biocatalysts, molecular probes
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid Carboxylic acid Trifluoromethyl Not specified Solid Photoaffinity labeling of proteins
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol Methanol, Methoxy Trifluoromethyl, Methoxy Not specified Not reported Enhanced photoreactivity in biochemical studies
2-{4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid Acetic acid Trifluoromethyl Not specified Not reported Photoaffinity labeling agent in protein interaction studies
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde Aldehyde Trifluoromethyl Not specified Not reported Photochemical crosslinking applications

Functional Group Impact

  • Phenol Group (this compound): Enhances hydrogen-bonding capability, making it suitable for phenolic interactions in biocatalysts . However, it lacks the trifluoromethyl group, reducing photostability compared to analogs .
  • Carboxylic Acid (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid) : Enables conjugation with amines via carbodiimide chemistry, widely used in peptide labeling .
  • Trifluoromethyl Substituent : Found in most analogs (e.g., 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde), this group increases lipophilicity and photostability, critical for long-term photoaffinity studies .

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